molecular formula C15H18ClN3O2S B284562 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Katalognummer B284562
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: IDIMYMCKOUQYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

The mechanism of action of BPTAA is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. BPTAA has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, BPTAA has been found to activate the AMPK pathway, which plays a critical role in cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
BPTAA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress. Moreover, BPTAA has been found to increase the levels of glutathione (GSH), an endogenous antioxidant. BPTAA has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

BPTAA has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Moreover, it exhibits significant anti-inflammatory and anticancer activities, making it an attractive candidate for further research. However, BPTAA has some limitations. Its mechanism of action is not fully understood, and its potential side effects need to be further investigated.

Zukünftige Richtungen

There are several future directions for BPTAA research. Firstly, its mechanism of action needs to be further elucidated to understand how it exerts its therapeutic effects. Secondly, its potential side effects need to be investigated to determine its safety profile. Thirdly, its efficacy in animal models and clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Lastly, its potential use in combination therapy with other drugs needs to be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, BPTAA is a promising chemical compound that exhibits significant anti-inflammatory, antioxidant, and anticancer activities. Its simple synthesis method and stable properties make it an attractive candidate for further research. However, its mechanism of action and potential side effects need to be further investigated to determine its safety and efficacy.

Synthesemethoden

BPTAA can be synthesized through a simple and efficient method that involves the reaction between 5-butyl-1,3,4-thiadiazol-2-amine and 2-(4-chloro-3-methylphenoxy)acetyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

BPTAA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. BPTAA has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Moreover, BPTAA has been found to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Eigenschaften

Molekularformel

C15H18ClN3O2S

Molekulargewicht

339.8 g/mol

IUPAC-Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C15H18ClN3O2S/c1-3-4-5-14-18-19-15(22-14)17-13(20)9-21-11-6-7-12(16)10(2)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,19,20)

InChI-Schlüssel

IDIMYMCKOUQYNF-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Kanonische SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.